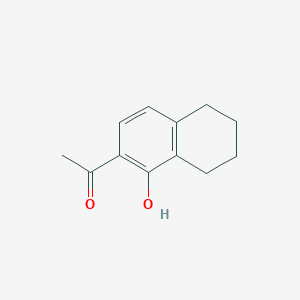

6-Acetyl-5-hydroxytetralin

Descripción

The exact mass of the compound 6-Acetyl-5-hydroxytetralin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Acetyl-5-hydroxytetralin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-5-hydroxytetralin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVQJCDRYONGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(CCCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476792 | |

| Record name | 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95517-07-0 | |

| Record name | 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 6-Acetyl-5-hydroxytetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-acetyl-5-hydroxytetralin, a substituted tetralin derivative of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials and employing key organic transformations, including catalytic hydrogenation and the Fries rearrangement. This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and laboratory implementation.

Overall Synthesis Pathway

The synthesis of 6-acetyl-5-hydroxytetralin can be envisioned through a five-step sequence starting from naphthalene. The key steps involve the formation of the tetralin core, functional group manipulations, and a regioselective acylation.

An In-depth Technical Guide to 6-Acetyl-5-hydroxytetralin: Chemical Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-5-hydroxytetralin is a substituted tetralin derivative for which detailed experimental data is not extensively available in public literature. This technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic pathway with detailed experimental protocols derived from analogous reactions, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules for potential applications in drug discovery and development.

Chemical Identity and Properties

Due to the limited availability of experimental data for 6-Acetyl-5-hydroxytetralin, the following tables summarize its predicted physicochemical properties. These values provide a baseline for its characterization.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Canonical SMILES | CC(=O)C1=CC2=C(CCCC2O)C=C1 |

| InChI Key | Predicted |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~350-400 °C |

| Melting Point | Not available |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. |

| pKa | Phenolic hydroxyl group: ~9-10 |

| LogP | ~2.5-3.0 |

Proposed Synthetic Pathway

A multi-step synthesis for 6-Acetyl-5-hydroxytetralin is proposed, commencing from the commercially available 1,5-dihydroxynaphthalene. The workflow involves the formation of the tetralone ring system, followed by reduction and a subsequent Friedel-Crafts acylation.

Caption: Proposed synthetic workflow for 6-Acetyl-5-hydroxytetralin.

Experimental Protocols

This procedure is adapted from established methods for the catalytic hydrogenation of dihydroxynaphthalenes.[1][2]

-

Materials: 1,5-Dihydroxynaphthalene, 10% Palladium on carbon (Pd/C), Sodium hydroxide (NaOH), Isopropanol, Deionized water, Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure autoclave, dissolve 1,5-dihydroxynaphthalene (1 mole) and sodium hydroxide (1 mole) in a mixture of isopropanol and water.

-

Add 10% Pd/C catalyst to the solution.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 100 psi.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake.

-

After the reaction is complete (typically 20 hours), cool the autoclave to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Reduce the volume of the filtrate under reduced pressure to remove the isopropanol.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-hydroxy-1-tetralone.

-

The carbonyl group of 5-hydroxy-1-tetralone can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction. The choice of method depends on the stability of the starting material to acidic or basic conditions.

Method A: Clemmensen Reduction (Acidic Conditions) [3][4]

-

Materials: 5-Hydroxy-1-tetralone, Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl), Toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add the 5-hydroxy-1-tetralone to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-hydroxytetralin.

-

Method B: Wolff-Kishner Reduction (Basic Conditions) [5][6]

-

Materials: 5-Hydroxy-1-tetralone, Hydrazine hydrate (H₂NNH₂·H₂O), Potassium hydroxide (KOH), Ethylene glycol.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 5-hydroxy-1-tetralone in ethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Once the temperature reaches approximately 190-200°C, reattach the condenser and continue to reflux for another 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-hydroxytetralin.

-

This step introduces the acetyl group at the 6-position of the 5-hydroxytetralin ring. The directing effect of the hydroxyl group and the activating nature of the tetralin ring system are expected to favor substitution at the C6 position. A Fries rearrangement could also be a potential route if the hydroxyl group is first acetylated.[7][8]

-

Materials: 5-Hydroxytetralin, Acetyl chloride (CH₃COCl), Anhydrous aluminum chloride (AlCl₃), Carbon disulfide (CS₂) or nitrobenzene as a solvent.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve 5-hydroxytetralin in the chosen solvent (e.g., carbon disulfide).

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Once the addition is complete, add acetyl chloride dropwise while maintaining the low temperature.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water, a dilute sodium hydroxide solution (to remove any unreacted starting material), and then again with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by column chromatography or recrystallization to give 6-acetyl-5-hydroxytetralin.

-

Predicted Spectroscopic Data

While experimental spectra are not available, predicted NMR data can guide the characterization of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Acetyl-5-hydroxytetralin

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H1 | ~2.5-2.7 (t) | C1 | ~25-30 |

| H2 | ~1.8-2.0 (m) | C2 | ~20-25 |

| H3 | ~1.8-2.0 (m) | C3 | ~20-25 |

| H4 | ~2.7-2.9 (t) | C4 | ~25-30 |

| H7 | ~7.0-7.2 (d) | C4a | ~125-130 |

| H8 | ~7.3-7.5 (d) | C5 | ~150-155 (C-OH) |

| -OH | ~5.0-6.0 (s, br) | C6 | ~115-120 (C-Ac) |

| -COCH₃ | ~2.5 (s) | C7 | ~130-135 |

| C8 | ~115-120 | ||

| C8a | ~135-140 | ||

| C=O | ~195-200 | ||

| -CH₃ | ~25-30 |

Note: Predictions are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

Derivatives of tetralin are known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.

Serotonin and Dopamine Receptor Interactions

Many aminotetralin derivatives are well-characterized agonists or antagonists of serotonin (5-HT) and dopamine (D) receptors.[2][9][10][11] For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT₁ₐ receptor agonist.[12] The structural similarity of 6-acetyl-5-hydroxytetralin to these compounds suggests it may also possess affinity for these receptors. The presence of the phenolic hydroxyl group and the acetyl substituent could modulate its binding affinity and functional activity at these receptors.

Caption: Potential signaling pathways modulated by 6-Acetyl-5-hydroxytetralin.

Conclusion

This technical guide provides a foundational understanding of 6-acetyl-5-hydroxytetralin, a compound with limited published data. The proposed synthetic route offers a clear and actionable strategy for its preparation in the laboratory. The predicted chemical and spectroscopic properties will be invaluable for its characterization. Furthermore, the exploration of its potential biological activities, particularly its interaction with serotonin and dopamine receptors, highlights its potential as a scaffold for the development of novel therapeutics for neurological and psychiatric disorders. Further experimental validation of the properties and biological activities outlined in this document is warranted and encouraged.

References

- 1. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. A 3-D model for 5-HT1A-receptor agonists based on stereoselective methyl-substituted and conformationally restricted analogues of 8-hydroxy-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-hydroxytryptamine (5-HT)1A receptors and the tail-flick response. I. 8-hydroxy-2-(di-n-propylamino) tetralin HBr-induced spontaneous tail-flicks in the rat as an in vivo model of 5-HT1A receptor-mediated activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetyl-5-hydroxytetralin: An In-depth Technical Guide on its Inferred Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 6-acetyl-5-hydroxytetralin is limited in publicly available scientific literature. This guide provides an in-depth analysis of its inferred mechanism of action based on the well-established pharmacology of structurally related aminotetralin and hydroxytetralin derivatives. The core 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors.

Inferred Pharmacological Profile

Based on its chemical structure, 6-acetyl-5-hydroxytetralin is likely to exhibit activity as a modulator of serotonin and/or dopamine receptors. The tetralin core provides a rigid scaffold that mimics the conformation of endogenous neurotransmitters like serotonin and dopamine, allowing it to bind to their respective receptors. The hydroxyl (-OH) group at the 5-position and the acetyl (-COCH3) group at the 6-position on the aromatic ring will significantly influence its binding affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at these receptors.

Structure-activity relationship (SAR) studies of numerous 2-aminotetralin derivatives have demonstrated that substitutions on the aromatic ring are critical determinants of their pharmacological profile.[1] For instance, the position of the hydroxyl group is crucial for affinity to both serotonin and dopamine receptors. The acetyl group's electron-withdrawing nature and steric bulk at the 6-position would further refine its interaction within the receptor binding pocket.

Primary Inferred Molecular Targets: Serotonin and Dopamine Receptors

The 2-aminotetralin framework is a cornerstone for ligands targeting monoamine receptors.[1] Therefore, the primary molecular targets for 6-acetyl-5-hydroxytetralin are inferred to be subtypes of serotonin (5-HT) and dopamine (D) receptors.

Serotonin Receptor Interactions

2-Aminotetralin derivatives are well-documented as ligands for the 5-HT1 and 5-HT2 receptor families.[1]

-

5-HT1A Receptors: Many 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) analogs, which share the hydroxytetralin core, are potent and selective 5-HT1A receptor agonists.[2] The hydroxyl group is a key pharmacophoric feature for high affinity at this receptor. It is plausible that 6-acetyl-5-hydroxytetralin could act as a ligand at 5-HT1A receptors, with the acetyl group modulating its potency and efficacy.

-

Other 5-HT1 Subtypes (5-HT1B, 5-HT1D): The 2-aminotetralin scaffold is also found in ligands for 5-HT1B and 5-HT1D receptors, which are implicated in migraine and depression.[3][4]

-

5-HT2 Receptors: Depending on the substitution pattern, some aminotetralins also show affinity for 5-HT2 receptors.[1]

Dopamine Receptor Interactions

The 2-aminotetralin structure is also a classic scaffold for dopamine receptor ligands.[5]

-

D2-like Receptors (D2, D3, D4): A vast number of 2-aminotetralin derivatives have been synthesized and evaluated as D2-like receptor agonists and antagonists.[1] The substitution pattern on the aromatic ring plays a crucial role in determining affinity and selectivity for the different D2-like receptor subtypes.[6]

-

D1-like Receptors (D1, D5): While generally showing higher affinity for D2-like receptors, some 2-aminotetralins also interact with D1-like receptors.[1]

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the inferred activity of 6-acetyl-5-hydroxytetralin, the following tables summarize binding affinities (Ki) and functional activities (EC50, Emax) for representative 2-aminotetralin and hydroxytetralin derivatives at various serotonin and dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Representative 2-Aminotetralin Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | Reference |

| (S)-5-PAT | 2.5 | 40 | 1.6 | [4] |

| 8-OH-DPAT | 0.9 | 125 | 3.2 | [7] |

| (S)-UH-301 | 26 | >10000 | >10000 | [2] |

Table 2: Functional Activity of Representative 2-Aminotetralin Derivatives at Serotonin Receptors (cAMP Accumulation Assay)

| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |

| (S)-5-PAT | 5-HT1A | 1.2 | 98 | [4] |

| (S)-5-PAT | 5-HT1B | 18 | 31 | [4] |

| (S)-5-PAT | 5-HT1D | 0.1 | 92 | [4] |

Table 3: Binding Affinities (Ki, nM) of Representative 2-Aminotetralin Derivatives at Dopamine Receptors

| Compound | D1 | D2 | D3 | Reference |

| A-68930 | 1.2 | 1300 | 2300 | [1] |

| Quinpirole | 4500 | 38 | 1.5 | [1] |

| Pramipexole | 7600 | 2.9 | 0.5 | [1] |

Inferred Signaling Pathways

The interaction of 6-acetyl-5-hydroxytetralin with its inferred targets would trigger specific intracellular signaling cascades.

5-HT1A Receptor Signaling

Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. 5-HT1A receptor activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibition of voltage-gated calcium channels.

Inferred 5-HT1A receptor signaling cascade for 6-acetyl-5-hydroxytetralin.

D2-like Receptor Signaling

D2-like receptors are also coupled to Gi/o proteins. Similar to 5-HT1A receptors, their activation inhibits adenylyl cyclase and reduces cAMP levels. They can also modulate ion channel activity, leading to inhibitory effects on neuronal firing.

Inferred D2-like receptor signaling cascade for 6-acetyl-5-hydroxytetralin.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to elucidate the precise mechanism of action of 6-acetyl-5-hydroxytetralin.

Radioligand Binding Assays

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain regions) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a reaction tube, add a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (6-acetyl-5-hydroxytetralin).

-

Add the prepared membranes to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known saturating unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 (concentration of the compound that inhibits 50% of specific binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Workflow for a typical radioligand binding assay.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at Gi/o- or Gs-coupled receptors.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CHO) that stably or transiently expresses the receptor of interest.

-

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi/o-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Add varying concentrations of the test compound (6-acetyl-5-hydroxytetralin).

-

Incubate for a specific time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC50 for the inhibition of the agonist response.

-

Conclusion

While direct experimental evidence is pending, the structural characteristics of 6-acetyl-5-hydroxytetralin strongly suggest that its mechanism of action involves the modulation of serotonin and/or dopamine receptors. Its hydroxytetralin core is a well-established pharmacophore for these targets. The specific nature of its interaction—its receptor subtype selectivity and functional activity—will be dictated by the interplay of the hydroxyl and acetyl substituents on the aromatic ring. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of the pharmacological profile of this compound, which holds potential for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacology of the novel 5-hydroxytryptamine1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: inhibition of (R)-8-hydroxy-2-(dipropylamino)tetralin-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]

- 7. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetyl-5-hydroxytetralin: A Technical Overview

CAS Number: 95517-07-0

This technical guide provides a comprehensive overview of 6-Acetyl-5-hydroxytetralin, a tetralin derivative with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data specifically for this compound, this document also extrapolates potential properties and biological activities based on structurally related molecules.

Chemical and Physical Properties

While detailed experimental data for 6-Acetyl-5-hydroxytetralin is scarce, its basic properties can be summarized.

| Property | Value | Source |

| CAS Number | 95517-07-0 | Internal Search |

| Molecular Formula | C₁₂H₁₄O₂ | Internal Search |

| Molecular Weight | 190.24 g/mol | Internal Search |

| Canonical SMILES | CC(=O)C1=CC2=C(CCC2)C=C1O | PubChem |

| Physical Description | Off-white solid (predicted) | Chem-Impex |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | Inferred |

| Storage | Store at 0-8 °C for optimal stability. | Chem-Impex |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts acylation of 5-hydroxytetralin.

Caption: Proposed synthesis of 6-Acetyl-5-hydroxytetralin.

Suggested Experimental Protocol for Synthesis

Materials:

-

5-Hydroxytetralin

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 5-hydroxytetralin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Once the AlCl₃ has dissolved, add acetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 6-Acetyl-5-hydroxytetralin.

Recommended Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the tetralin ring, the acetyl methyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the tetralin structure. |

| FT-IR | Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C stretch) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). |

| HPLC | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Mechanism of Action

While no specific biological data for 6-Acetyl-5-hydroxytetralin has been published, its structural similarity to other tetralin derivatives, such as the well-characterized serotonin 5-HT₁ₐ receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), suggests potential activity at serotonin receptors.

Hypothetical Signaling Pathway Involvement

Based on the pharmacology of related compounds, 6-Acetyl-5-hydroxytetralin could potentially modulate serotonergic signaling pathways.

Caption: Hypothetical signaling pathway for 6-Acetyl-5-hydroxytetralin.

Proposed Experimental Workflow for Biological Screening

To investigate the biological activity of 6-Acetyl-5-hydroxytetralin, a tiered screening approach is recommended.

Caption: Proposed workflow for biological activity screening.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information regarding the synthesis, biological activity, and mechanisms of action of 6-Acetyl-5-hydroxytetralin is largely predictive and based on chemical principles and data from structurally related compounds, due to a lack of specific published research on this molecule. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

In-Depth Technical Guide: Molecular Weight of 6-Acetyl-5-hydroxytetralin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the molecular weight of 6-Acetyl-5-hydroxytetralin, a compound of interest in various research and development domains.

Molecular Weight Data

The molecular weight of 6-Acetyl-5-hydroxytetralin has been determined based on its chemical formula. The quantitative data is summarized in the table below for clarity and ease of comparison.

| Component | Value |

| Molecular Formula | C₁₂H₁₄O₂[1][2] |

| Molecular Weight | 190.24 g/mol [1][2] |

| Elemental Composition | |

| Carbon (C) | 12 atoms |

| Hydrogen (H) | 14 atoms |

| Oxygen (O) | 2 atoms |

Experimental Protocols

The determination of the molecular weight of a compound like 6-Acetyl-5-hydroxytetralin is typically achieved through mass spectrometry. A standard protocol would involve the following steps:

-

Sample Preparation: A pure sample of 6-Acetyl-5-hydroxytetralin is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration (e.g., 1 mg/mL).

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte to ensure accuracy.

-

Ionization: The prepared sample is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate charged molecules (ions) from the neutral 6-Acetyl-5-hydroxytetralin molecules.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of 6-Acetyl-5-hydroxytetralin. The m/z value of this peak provides the molecular weight of the compound. For high-resolution mass spectrometry, this can provide a highly accurate mass measurement, confirming the elemental composition.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental composition of 6-Acetyl-5-hydroxytetralin and its total molecular weight.

References

An In-depth Technical Guide on 6-Acetyl-5-hydroxytetralin: Physicochemical Properties and Biological Context

This technical guide provides a comprehensive overview of the available data on 6-Acetyl-5-hydroxytetralin, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document furnishes qualitative solubility information, detailed experimental protocols for solubility determination, and a plausible biological context related to its potential neuroprotective effects. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of 6-Acetyl-5-hydroxytetralin

6-Acetyl-5-hydroxytetralin is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is generally described as an off-white solid and is noted for its utility in medicinal chemistry and organic synthesis.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | Internal Analysis |

| Molecular Weight | 190.24 g/mol | Internal Analysis |

| Appearance | Off-white solid | Internal Analysis |

| CAS Number | 95517-07-0 | Internal Analysis |

Solubility Profile

Table 2: Qualitative Solubility Data of 6-Acetyl-5-hydroxytetralin and Structurally Related Compounds

| Solvent | Qualitative Solubility of 6-Acetyl-5-hydroxytetralin (Inferred) | Qualitative Solubility of 2-Tetralone |

| Water | Likely poorly soluble to insoluble | Insoluble[2] |

| Dichloromethane | Likely soluble | - |

| Ethyl Acetate | Likely soluble | Slightly Soluble[2] |

| Chloroform | Likely soluble | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to determine the precise solubility of 6-Acetyl-5-hydroxytetralin, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5]

Objective: To determine the equilibrium solubility of 6-Acetyl-5-hydroxytetralin in a given solvent at a specific temperature.

Materials:

-

6-Acetyl-5-hydroxytetralin (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 6-Acetyl-5-hydroxytetralin to a series of glass vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 6-Acetyl-5-hydroxytetralin in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 6-Acetyl-5-hydroxytetralin of known concentrations.

-

Calculate the solubility of the compound in the solvent by applying the dilution factor to the measured concentration.

-

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Assay

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Biological Context: Potential Neuroprotective Signaling Pathways

While specific signaling pathways for 6-Acetyl-5-hydroxytetralin have not been explicitly detailed in the literature, its structural class (tetralin derivatives) has been associated with potential neuroprotective effects.[7] Neuroprotection often involves the modulation of signaling pathways that combat oxidative stress and promote cell survival. Two key interconnected pathways in this context are the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8]

-

BDNF/TrkB Signaling: BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. Upon binding to its receptor, TrkB, it activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and can lead to the activation of Nrf2.[8]

-

Nrf2-ARE Signaling: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the ARE in their promoter regions. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, initiating the transcription of genes that encode for antioxidant enzymes, thereby protecting the cell from damage.[8]

Diagram 2: Plausible Neuroprotective Signaling Pathway for Tetralin Derivatives

Caption: A hypothesized signaling pathway illustrating the potential neuroprotective mechanism of tetralin derivatives.

Conclusion

While quantitative solubility data for 6-Acetyl-5-hydroxytetralin remains to be fully elucidated in scientific literature, this guide provides a framework for researchers to approach its study. The qualitative solubility information, a detailed protocol for its experimental determination, and a plausible biological context offer a solid foundation for further investigation into the therapeutic potential of this compound. The provided diagrams for the experimental workflow and a potential signaling pathway serve as valuable visual aids for understanding these complex processes. Future research should focus on generating precise quantitative solubility data in a range of pharmaceutically relevant solvents and further exploring its biological mechanisms of action.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chemimpex.com [chemimpex.com]

- 8. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Acetyl-5-hydroxytetralin: A Technical Overview

Regrettably, a comprehensive search for experimental spectroscopic data (NMR, IR, MS) specifically for 6-Acetyl-5-hydroxytetralin did not yield a complete dataset from available public sources. This indicates that while the compound is known, its detailed spectroscopic characterization may not be widely published or readily accessible in common databases.

This technical guide aims to provide a framework for the expected spectroscopic characteristics of 6-Acetyl-5-hydroxytetralin based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols used to acquire such data. This information is intended to guide researchers in the characterization of this molecule, should they synthesize or isolate it.

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for 6-Acetyl-5-hydroxytetralin. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.0 | s | 1H | Ar-OH | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| ~7.5 - 7.7 | d | 1H | Ar-H (H-7) | Expected to be a doublet, coupled to H-8. |

| ~6.8 - 7.0 | d | 1H | Ar-H (H-8) | Expected to be a doublet, coupled to H-7. |

| ~2.7 - 2.9 | t | 2H | Ar-CH₂ (H-4) | Triplet due to coupling with adjacent CH₂ group. |

| ~2.5 - 2.7 | t | 2H | Ar-CH₂ (H-1) | Triplet due to coupling with adjacent CH₂ group. |

| ~2.5 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl protons. |

| ~1.7 - 1.9 | m | 4H | -CH₂CH₂- (H-2, H-3) | Complex multiplet for the two aliphatic methylene groups. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~200 - 205 | -C=O | Carbonyl carbon of the acetyl group. |

| ~160 - 165 | C-5 (Ar-C-OH) | Aromatic carbon attached to the hydroxyl group. |

| ~140 - 145 | C-4a (Ar-C) | Quaternary aromatic carbon. |

| ~130 - 135 | C-8a (Ar-C) | Quaternary aromatic carbon. |

| ~125 - 130 | C-7 (Ar-CH) | Aromatic methine carbon. |

| ~115 - 120 | C-6 (Ar-C-Ac) | Aromatic carbon attached to the acetyl group. |

| ~115 - 120 | C-8 (Ar-CH) | Aromatic methine carbon. |

| ~30 - 35 | -C(O)CH₃ | Methyl carbon of the acetyl group. |

| ~25 - 30 | C-4 (Ar-CH₂) | Aliphatic methylene carbon. |

| ~20 - 25 | C-1 (Ar-CH₂) | Aliphatic methylene carbon. |

| ~20 - 25 | C-2 (-CH₂) | Aliphatic methylene carbon. |

| ~20 - 25 | C-3 (-CH₂) | Aliphatic methylene carbon. |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3600 | O-H | Broad band indicating hydrogen-bonded hydroxyl group. |

| 2800 - 3000 | C-H (sp³) | Aliphatic C-H stretching. |

| ~1650 | C=O | Carbonyl stretch of the acetyl group (likely lowered due to conjugation and hydrogen bonding). |

| 1550 - 1600 | C=C | Aromatic ring stretching. |

| ~1200 - 1300 | C-O | Phenolic C-O stretching. |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 190 | [M]⁺ | Molecular ion peak. |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 147 | [M - CH₃CO]⁺ | Loss of the acetyl group. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized or isolated compound like 6-Acetyl-5-hydroxytetralin.

Caption: Workflow for the spectroscopic characterization of 6-Acetyl-5-hydroxytetralin.

An In-depth Technical Guide on the Potential Biological Activity of 6-Acetyl-5-hydroxytetralin

Disclaimer: Direct experimental data on the biological activity of 6-Acetyl-5-hydroxytetralin (CAS: 95517-07-0) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on structure-activity relationship (SAR) studies of structurally similar tetralin derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this compound.

Introduction

6-Acetyl-5-hydroxytetralin is a substituted tetralin derivative. The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the hydroxyl and acetyl groups on the aromatic ring suggests that this compound may interact with various biological targets, particularly within the central nervous system. Vendor information suggests its potential as a building block for pharmaceuticals targeting neurological disorders, possibly due to neuroprotective properties. This guide will explore the likely biological activities, potential mechanisms of action, and relevant experimental protocols to evaluate these hypotheses.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the analysis of structurally related compounds, 6-Acetyl-5-hydroxytetralin could exhibit a range of biological activities. The following sections detail these potential activities and the SAR data from analogous compounds that support these hypotheses.

Many derivatives of tetralin and related structures have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Structure-Activity Relationship Insights:

-

The tetralone moiety, structurally similar to the tetralin core of 6-acetyl-5-hydroxytetralin, has been identified in potent AChE inhibitors.

-

A study on α,β-unsaturated carbonyl-based tetralone derivatives found that several compounds exhibited significant AChE inhibitory activity, with the most potent compound, 3f , having an IC50 of 0.045 µM.[1]

-

The presence of an acetyl group on the aromatic ring can contribute to the binding affinity within the active site of AChE.

Substituted tetralins are well-known modulators of serotonin (5-HT) and dopamine (D) receptors. The specific substitution pattern on the aromatic ring and the nature of other functional groups determine the affinity and efficacy (agonist, antagonist, or partial agonist) at these receptors.

Structure-Activity Relationship Insights:

-

Serotonin Receptors: Hydroxylated tetralin derivatives, such as the well-characterized 8-OH-DPAT, are potent 5-HT1A receptor agonists. The position of the hydroxyl group is crucial for activity. While 6-Acetyl-5-hydroxytetralin differs significantly from aminotetralins like 8-OH-DPAT, the presence of a hydroxyl group at position 5 might confer some affinity for serotonin receptors. A study on coumarin derivatives with a 6-acetyl-5-hydroxy substitution pattern showed high affinity for the 5-HT1A receptor.[2]

-

Dopamine Receptors: Monohydroxylated aminotetralin analogs have been shown to be potent dopamine receptor agonists. The substitution pattern on the aromatic ring is a key determinant of dopamine receptor affinity and selectivity.

The tetralin scaffold is present in several anticancer agents. Studies on novel tetralin derivatives have demonstrated their potential as cytotoxic and antiproliferative agents.

Structure-Activity Relationship Insights:

-

A series of novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were synthesized and evaluated for their anticancer potency. Compound 4e showed the highest antitumor efficiency against the MCF-7 breast cancer cell line.[3][4]

-

Another study on tetralin-6-yl-pyrazoline and related derivatives showed that compound 3a had the highest potency against HeLa and MCF-7 cell lines with IC50 values of 3.5 and 4.5 µg/mL, respectively.

Quantitative Data for Structurally Related Compounds

The following table summarizes quantitative data for compounds structurally related to 6-Acetyl-5-hydroxytetralin, providing a basis for hypothesizing its potential potency.

| Compound Class | Specific Compound | Biological Target | Activity (IC50/Ki) | Reference |

| Tetralone Derivatives | 3f | Acetylcholinesterase (AChE) | 0.045 µM | [1] |

| Thiazoline-Tetralin Derivatives | 4h | Acetylcholinesterase (AChE) | 49.92% inhibition | [3][4] |

| Tetralin-6-yl-pyrazoline Derivatives | 3a | HeLa (cervical cancer) | 3.5 µg/mL | |

| Tetralin-6-yl-pyrazoline Derivatives | 3a | MCF-7 (breast cancer) | 4.5 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential biological activities of 6-Acetyl-5-hydroxytetralin.

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: The enzymatic activity of AChE is measured by monitoring the increase in absorbance at 412 nm. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 M Phosphate buffer (pH 8.0)

-

Test compound (6-Acetyl-5-hydroxytetralin)

-

Positive control (e.g., Donepezil)

-

96-well microplate and reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add 25 µL of each dilution of the test compound or control.

-

Add 50 µL of 3 mM DTNB solution to each well.

-

Add 25 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay determines the affinity of a test compound for the 5-HT1A receptor.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.

-

Materials:

-

Membrane preparation from cells expressing the human 5-HT1A receptor.

-

[³H]8-OH-DPAT (radioligand)

-

Unlabeled serotonin or a known 5-HT1A antagonist (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

-

Test compound (6-Acetyl-5-hydroxytetralin)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In tubes, mix the membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess unlabeled antagonist (for non-specific binding).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Calculate the specific binding and the percentage of inhibition by the test compound.

-

Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

This colorimetric assay assesses the effect of a compound on cell viability.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7 or HeLa)

-

Cell culture medium

-

Test compound (6-Acetyl-5-hydroxytetralin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate and reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by 6-Acetyl-5-hydroxytetralin and a hypothetical workflow for its biological evaluation.

Conclusion

While direct evidence for the biological activity of 6-Acetyl-5-hydroxytetralin is currently lacking, the structural analogy to other biologically active tetralin derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the areas of neuroprotection (via acetylcholinesterase inhibition or receptor modulation) and anticancer activity. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for initiating the biological evaluation of this compound. Further research is warranted to elucidate the specific biological targets and mechanisms of action of 6-Acetyl-5-hydroxytetralin and to validate its potential in drug discovery and development.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile: A Technical Guide to Characterizing 6-Acetyl-5-hydroxytetralin Receptor Binding

Introduction

6-Acetyl-5-hydroxytetralin is a synthetic compound with a chemical structure suggestive of potential interactions with various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems, given its similarity to other bioactive aminotetralin derivatives. However, a comprehensive search of the current scientific literature reveals a notable absence of specific receptor binding data, such as affinity (Ki), potency (IC50 or EC50), or efficacy values for this particular molecule.

This technical guide is designed for researchers, scientists, and drug development professionals to provide a detailed roadmap for systematically determining the receptor binding profile of a novel compound like 6-Acetyl-5-hydroxytetralin. The methodologies outlined below are based on established and widely utilized in vitro pharmacological assays.

Quantitative Receptor Binding Analysis: A Methodological Overview

To characterize the interaction of 6-Acetyl-5-hydroxytetralin with a panel of relevant receptors, a series of in vitro radioligand binding assays would be the primary approach. These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[1] The two main types of assays that would be employed are competitive binding assays and saturation binding assays.

Table 1: Hypothetical Receptor Binding Profile for 6-Acetyl-5-hydroxytetralin

While no specific data exists for 6-Acetyl-5-hydroxytetralin, the following table illustrates how binding data would be presented. The receptors listed are common targets for aminotetralin derivatives.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Serotonin Receptors | |||

| 5-HT1A | [3H]-8-OH-DPAT | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| 5-HT2A | [3H]-Ketanserin | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| 5-HT7 | [3H]-5-CT | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| Dopamine Receptors | |||

| D1 | [3H]-SCH23390 | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| D2 | [3H]-Spiperone | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| Adrenergic Receptors | |||

| α1 | [3H]-Prazosin | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| α2 | [3H]-Rauwolscine | 6-Acetyl-5-hydroxytetralin | Data to be determined |

| β1 | [3H]-CGP12177 | 6-Acetyl-5-hydroxytetralin | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of binding assay results. Below are generalized protocols for performing competitive and saturation radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[1]

1. Membrane Preparation:

-

Frozen tissue or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[2]

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[2]

-

The membrane pellet is washed and resuspended in a fresh buffer, and the protein concentration is determined using a standard method like the Pierce® BCA assay.[2]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[2]

-

To each well, the following are added in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[2]

-

50 µL of the competing test compound (6-Acetyl-5-hydroxytetralin) at various concentrations.[2]

-

50 µL of the specific radioligand at a fixed concentration (typically at or below its Kd value).[2][3]

-

-

The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to reach equilibrium.[2]

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[2]

-

The filters are washed multiple times with an ice-cold wash buffer to remove unbound radioligand.[2]

-

The filters are then dried, and a scintillation cocktail is added.[2]

-

The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is counted using a scintillation counter.[2]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then fitted using non-linear regression to determine the IC50 value of the test compound.[2]

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: Saturation Radioligand Binding Assay

This assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand.[1]

1. Membrane Preparation:

-

The membrane preparation is the same as described in Protocol 1.

2. Assay Procedure:

-

The assay is set up in a 96-well plate.

-

To each well, 150 µL of the membrane preparation and 50 µL of the radioligand at increasing concentrations are added.[2]

-

A parallel set of wells is prepared with the addition of a high concentration of an unlabeled ligand to determine non-specific binding at each radioligand concentration.[4]

-

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The separation and detection steps are the same as described in Protocol 1.

4. Data Analysis:

-

Specific binding is calculated for each concentration of the radioligand by subtracting the non-specific binding from the total binding.[4]

-

The specific binding data is then plotted against the radioligand concentration and fitted to a one-site binding model using non-linear regression to determine the Kd and Bmax values.[4]

Visualizations

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for a competitive radioligand binding assay and a hypothetical signaling pathway that could be investigated for 6-Acetyl-5-hydroxytetralin, based on the known pharmacology of similar compounds.

References

In-Vitro Studies of 6-Acetyl-5-hydroxytetralin: A Technical Review

Disclaimer: Despite extensive searches of scientific literature and patent databases, no specific in-vitro studies, quantitative biological data, detailed experimental protocols, or elucidated signaling pathways for 6-Acetyl-5-hydroxytetralin (CAS 95517-07-0) are publicly available. The following guide is presented as a structured example of how such a document would be formatted, drawing upon methodologies and concepts from research on structurally related hydroxytetralin compounds. The data and experimental details provided herein are illustrative and should not be considered representative of 6-Acetyl-5-hydroxytetralin.

Introduction

6-Acetyl-5-hydroxytetralin is a substituted tetralin derivative. The tetralin scaffold is a core feature of numerous biologically active compounds, including agonists and antagonists for various neurotransmitter receptors. Notably, aminotetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), are well-characterized high-affinity agonists for the serotonin 5-HT1A receptor. Given the structural similarities, it is hypothesized that 6-Acetyl-5-hydroxytetralin may interact with monoamine receptors or other central nervous system targets. This document outlines a hypothetical framework for the in-vitro characterization of this compound.

Hypothetical In-Vitro Pharmacological Profile

To characterize the biological activity of a novel tetralin derivative like 6-Acetyl-5-hydroxytetralin, a tiered screening approach is typically employed. This begins with broad receptor binding assays, followed by functional assays for any identified targets.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes from recombinant cell lines or animal brain tissue) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

Table 1: Illustrative Radioligand Binding Affinity Profile for a Tetralin Derivative

| Receptor Target | Radioligand | Tissue/Cell Source | Ki (nM) [Hypothetical] |

| 5-HT1A | [³H]8-OH-DPAT | Human recombinant CHO-K1 cells | 15 |

| 5-HT2A | [³H]Ketanserin | Human recombinant HEK293 cells | > 10,000 |

| 5-HT7 | [³H]LSD | Human recombinant HEK293 cells | 250 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum Homogenate | 850 |

| Adrenergic α1 | [³H]Prazosin | Rat Cortex Homogenate | 1,200 |

| Adrenergic α2 | [³H]Rauwolscine | Rat Cortex Homogenate | > 10,000 |

Functional Assays

Once a binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Table 2: Illustrative Functional Activity Profile for a Tetralin Derivative at the 5-HT1A Receptor

| Assay Type | Endpoint Measured | Cell Line | Potency (EC50/IC50, nM) [Hypothetical] | Efficacy (% of Max Response) [Hypothetical] |

| [³⁵S]GTPγS Binding | G-protein activation | CHO-K1-h5-HT1A membranes | 25 (EC50) | 85% (Partial Agonist) |

| cAMP Accumulation | Adenylyl cyclase inhibition | HEK293-h5-HT1A cells | 40 (EC50) | 90% (Partial Agonist) |

Detailed Experimental Protocols (Illustrative)

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of 6-Acetyl-5-hydroxytetralin for the human 5-HT1A receptor.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

[³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test Compound: 6-Acetyl-5-hydroxytetralin, dissolved in DMSO to a stock concentration of 10 mM.

-

Non-specific binding control: 10 µM 5-Carboxamidotryptamine (5-CT).

-

96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Procedure:

-

A dilution series of 6-Acetyl-5-hydroxytetralin is prepared in the assay buffer.

-

In a 96-well plate, 50 µL of assay buffer (for total binding), 50 µL of 10 µM 5-CT (for non-specific binding), or 50 µL of the test compound dilution is added.

-

50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) is added to all wells.

-

The reaction is initiated by adding 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

-

The plate is incubated at 25°C for 60 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with ice-cold assay buffer.

-

The filters are dried, and a scintillation cocktail is added.

-

Radioactivity is quantified using a microplate scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (potency and efficacy) of 6-Acetyl-5-hydroxytetralin at the 5-HT1A receptor by measuring G-protein activation.

Materials:

-

Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test Compound: 6-Acetyl-5-hydroxytetralin.

-

Positive Control: 8-OH-DPAT (full agonist).

Procedure:

-

Cell membranes (~10 µg) are pre-incubated with the test compound at various concentrations in the assay buffer containing 10 µM GDP for 15 minutes at 30°C.

-

The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

The incubation continues for 30 minutes at 30°C.

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer and dried.

-

Bound radioactivity is measured by scintillation counting.

-

Data are analyzed using a non-linear regression model to determine the EC50 and Emax values.

Visualizations of Key Pathways and Workflows

Hypothetical 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

Caption: Hypothetical signaling of 6-Acetyl-5-hydroxytetralin at the 5-HT1A receptor.

Experimental Workflow for In-Vitro Characterization

The logical flow for characterizing a novel compound in vitro involves sequential steps from initial screening to detailed functional analysis.

Caption: General workflow for in-vitro pharmacological characterization.

Conclusion

While there is currently no published in-vitro data for 6-Acetyl-5-hydroxytetralin, its structural similarity to known serotonergic and dopaminergic ligands suggests it is a candidate for investigation. The experimental framework outlined in this document provides a standard and robust approach to elucidate its potential biological activity, affinity, and functional profile. Future research, employing the methodologies described, is required to determine the actual pharmacological properties of this compound.

Synthesis and Evaluation of 6-Acetyl-5-hydroxytetralin Derivatives for Serotonin Receptor Modulation

Application Note AP2025-12-27

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-acetyl-5-hydroxytetralin and its derivatives, which hold potential as modulators of serotonin receptors. The core structure is a valuable scaffold in medicinal chemistry for targeting neurological disorders.[1] This application note outlines the synthetic routes, experimental procedures, and methodologies for evaluating the biological activity of these compounds, particularly their interaction with the 5-HT1A serotonin receptor.

Introduction

6-Acetyl-5-hydroxytetralin is a key intermediate in the synthesis of various bioactive molecules. Its structural similarity to endogenous neurotransmitters makes it an attractive starting point for the development of novel therapeutics. Derivatives of the tetralin scaffold have shown significant affinity for dopamine and serotonin receptors, indicating their potential in the treatment of conditions like anxiety, depression, and Parkinson's disease.[2][3] The primary route for the synthesis of 6-acetyl-5-hydroxytetralin is the Fries rearrangement of 5-acetoxytetralin. Subsequent modifications of the acetyl and hydroxyl functional groups allow for the creation of a diverse library of derivatives.

Synthetic Protocols

The synthesis of 6-acetyl-5-hydroxytetralin derivatives can be approached in a stepwise manner, starting with the preparation of the core molecule followed by diversification.

Part 1: Synthesis of 6-Acetyl-5-hydroxytetralin via Fries Rearrangement

The Fries rearrangement is a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5] In this protocol, 5-acetoxytetralin is rearranged to 6-acetyl-5-hydroxytetralin using a Lewis acid catalyst. The reaction temperature is a critical parameter to control the regioselectivity, with higher temperatures generally favoring the ortho-isomer (6-acetyl-5-hydroxytetralin) over the para-isomer.